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downstream effects of Tie2 kinase inhibitor 3

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Compound of Interest

Compound Name: Tie2 kinase inhibitor 3

Cat. No.: B15623828

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An In-depth Technical Guide to the Downstream Effects of Tie2 Kinase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are critical regulators of vascular development, maturation, and stability.[1][2][3] The signaling axis plays a pivotal role in maintaining endothelial cell quiescence and integrity. Dysregulation of the Ang/Tie2 pathway is implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[3][4][5] **Tie2 kinase inhibitor 3**, also known as compound 63, is a potent and orally active small molecule inhibitor of Tie2 kinase.[6] This technical guide provides a comprehensive overview of the downstream effects of **Tie2 kinase inhibitor 3**, detailing its mechanism of action, impact on signaling pathways, and cellular consequences.

Mechanism of Action

Tie2 kinase inhibitor 3 functions as an ATP-competitive inhibitor of the Tie2 kinase domain.[6] By binding to the ATP-binding site, it prevents the autophosphorylation of the Tie2 receptor, which is a critical step in the activation of downstream signaling cascades.[6] This inhibition effectively blocks the biological signals mediated by both Angiopoietin-1 (Ang1), a Tie2 agonist that promotes vessel stability, and Angiopoietin-2 (Ang2), which can act as a context-dependent antagonist or partial agonist.[4][5][7]



Downstream Signaling Pathways Affected by Tie2 Kinase Inhibitor 3

The activation of Tie2 initiates several downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[7][8][9] Inhibition of Tie2 by **Tie2 kinase inhibitor 3** consequently leads to the suppression of these critical signaling cascades.

PI3K/Akt Pathway

The PI3K/Akt pathway is a major downstream effector of Tie2 signaling, crucial for endothelial cell survival, proliferation, and migration.[8][9][10] Upon Tie2 activation, the p85 subunit of PI3K is recruited to the phosphorylated receptor, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][10] PIP3, in turn, facilitates the phosphorylation and activation of Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and upregulating survival factors.[8]

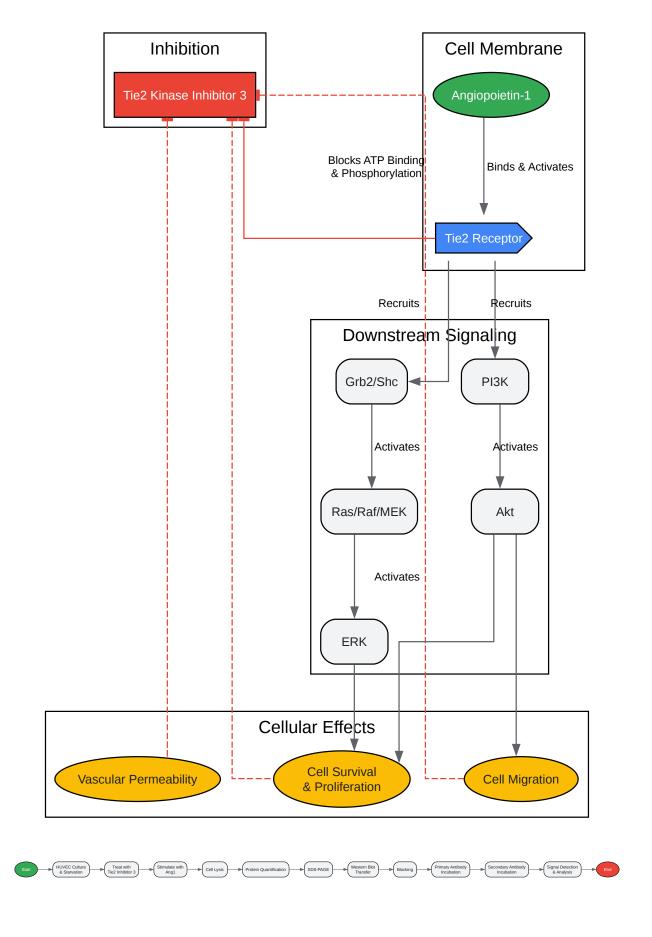
• Effect of **Tie2 Kinase Inhibitor 3**: By preventing Tie2 autophosphorylation, the inhibitor blocks the recruitment of PI3K and subsequent activation of Akt. This leads to decreased endothelial cell survival and can induce apoptosis.

MAPK/ERK Pathway

The MAPK/ERK pathway is also engaged by activated Tie2 and is involved in regulating endothelial cell proliferation and differentiation.[7][8] Adaptor proteins such as Grb2 and Shc can bind to the phosphorylated Tie2 receptor, leading to the activation of the Ras-Raf-MEK-ERK signaling cascade.[8][11]

• Effect of **Tie2 Kinase Inhibitor 3**: Inhibition of Tie2 phosphorylation prevents the recruitment of adaptor proteins, thereby suppressing the MAPK/ERK pathway. This results in reduced endothelial cell proliferation.







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